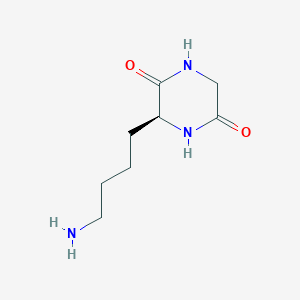

(3S)-3-(4-Aminobutyl)piperazine-2,5-dione

Description

Properties

CAS No. |

57022-32-9 |

|---|---|

Molecular Formula |

C8H15N3O2 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(3S)-3-(4-aminobutyl)piperazine-2,5-dione |

InChI |

InChI=1S/C8H15N3O2/c9-4-2-1-3-6-8(13)10-5-7(12)11-6/h6H,1-5,9H2,(H,10,13)(H,11,12)/t6-/m0/s1 |

InChI Key |

OGQVYQIZUYYYKI-LURJTMIESA-N |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CCCCN |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CCCCN |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3s 3 4 Aminobutyl Piperazine 2,5 Dione and Its Analogues

Cyclization Methodologies from Linear Dipeptide Precursors

The most common route to piperazine-2,5-diones involves the intramolecular cyclization of a linear dipeptide precursor. nih.govresearchgate.net This "head-to-tail" cyclization forms the six-membered ring through the creation of a second amide bond, typically with the elimination of a small molecule like water or an alcohol.

Dipeptide Formation from Chiral Amino Acid Derivatives

The synthesis of the linear dipeptide is the foundational step in producing piperazine-2,5-diones. To ensure the correct stereochemistry in the final product, this process begins with enantiomerically pure amino acid derivatives, a strategy known as the "chiral pool" technique. dicp.ac.cnrsc.org For (3S)-3-(4-Aminobutyl)piperazine-2,5-dione, the synthesis would start with a protected form of L-lysine and a protected glycine (B1666218).

The formation of the dipeptide bond generally requires the use of protecting groups to prevent unwanted side reactions. The N-terminus of one amino acid is often protected with a tert-butyloxycarbonyl (Boc) group, while the C-terminus of the other is protected as a methyl or tert-butyl ester. researchgate.netnih.gov The peptide bond is then formed using standard coupling methods. researchgate.net For instance, Boc-Gly and L-DOPA-OMe hydrochloride have been condensed in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) to form a dipeptide precursor for a related DKP. nih.gov After the formation of the linear dipeptide ester, the protecting groups are removed to facilitate the subsequent cyclization step.

Thermally Induced Cyclization Approaches

Heating linear dipeptides is a well-established method for inducing cyclization to form piperazine-2,5-diones. acs.org This process is often observed during the sublimation of dipeptides at temperatures typically ranging from 120–160 °C. acs.org The reaction is a cyclodehydration, where the formation of the intramolecular peptide bond is accompanied by the release of a water molecule. acs.orgresearchgate.net

Studies on the thermal behavior of dipeptides have provided insight into this process. For example, a study on the l-PheAla dipeptide showed a significant loss of water around 85 °C, consistent with a bulk cyclization event. acs.org The kinetics of solid-state cyclization can be influenced by the amino acid sequence and the structure of the side chains. researchgate.netrsc.org While effective, thermal methods can sometimes require high temperatures, which may lead to competition between cyclization and thermal decomposition. acs.org

| Dipeptide Example | Cyclization Condition | Observation |

| l-PheAla | Heating in UHV | Water desorption at 85 °C, cyclization at ~130 °C. acs.org |

| Isoleucylglycine | 132 °C, pH 6.2 | ~50% conversion to diketopiperazine. nih.gov |

| Glycylisoleucine | 132 °C, pH 6.2 | ~50% conversion to diketopiperazine. nih.gov |

| Diphenylalanine | Heating at 125 °C | Spontaneous cyclization to diketopiperazine. researchgate.net |

Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis has emerged as a rapid, efficient, and environmentally friendly method for producing piperazine-2,5-diones. researchgate.netthieme-connect.comrsc.org This technique dramatically reduces reaction times and often leads to high-to-quantitative yields. rsc.orgresearchgate.net A key advantage is the ability to use water as a solvent, aligning with the principles of green chemistry. nih.govthieme-connect.com

The table below, based on a study of the cyclization of Boc-Orn(Cbz)-Val-OtBu, illustrates the optimization of microwave-assisted cyclization. nih.gov

| Entry | Solvent | Temp (°C) | Power (W) | Time (min) | Yield (%) |

| 1 | Toluene | 150 | 300 | 5 | No reaction |

| 2 | Toluene | 200 | 300 | 5 | No reaction |

| 3 | Toluene/Isopropanol | 150 | 300 | 5 | No reaction |

| 4 | Xylene | 200 | 300 | 5 | No reaction |

| 5 | DMF | 200 | 300 | 5 | 61 |

| 6 | Water | 150 | 300 | 5 | 80 |

| 7 | Water | 200 | 300 | 5 | 89 |

| 8 | Water | 220 | 300 | 10 | 89 |

Stereoselective Synthesis of this compound

Achieving high stereochemical purity is critical in the synthesis of chiral molecules like this compound. The stereoselectivity is primarily determined by the chirality of the starting amino acids and the ability to maintain that stereochemical integrity throughout the reaction sequence.

Enantioselective Control in Ring Closure Reactions

The principal strategy for ensuring enantioselective control in the synthesis of this specific DKP is the use of an enantiomerically pure precursor, namely a derivative of L-lysine. By starting with the desired stereoisomer, the chiral center is already established before the ring-closing step. The key challenge then becomes preventing epimerization or racemization during the cyclization reaction. researchgate.net

Methods like microwave-assisted cyclization in water have been shown to be highly efficient in producing DKPs with high optical purity. nih.gov The rapid and controlled heating provided by microwaves can minimize the risk of side reactions that might compromise the stereochemical integrity of the chiral center. researchgate.net While direct asymmetric cyclization is an advanced strategy, for many piperazine-2,5-diones, the "chiral pool" approach remains the most practical and widely used method for achieving enantioselective control. dicp.ac.cnrsc.org

Application of Chiral Catalysts and Reagents in Piperazinedione Synthesis

While the synthesis of this compound typically relies on chiral precursors, the broader field of piperazine (B1678402) and piperazinone synthesis has seen significant advances in the use of chiral catalysts and reagents to induce stereoselectivity. dicp.ac.cnrsc.org These methods create the chiral center during the reaction sequence, often through asymmetric catalysis.

Palladium-catalyzed reactions have been successfully employed for the asymmetric synthesis of chiral piperazin-2-ones. dicp.ac.cnrsc.org For example, the asymmetric hydrogenation of pyrazin-2-ols using a palladium catalyst with a chiral ligand can produce chiral piperazin-2-ones with good enantioselectivities. dicp.ac.cnrsc.org Similarly, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to synthesize α,α-disubstituted piperazin-2-ones with high yields and enantioselectivity. nih.gov

Organocatalysis also offers powerful tools for stereoselective synthesis. Chiral Brønsted bases derived from ureidoaminals have been shown to effectively catalyze the Michael addition to nitroolefins to construct chiral pyrrolodiketopiperazines with high diastereomeric ratios and enantiomeric excess. nih.govacs.org These catalytic asymmetric approaches highlight the ongoing development of sophisticated methods to control stereochemistry in the synthesis of complex heterocyclic scaffolds. rsc.orgnih.gov

| Catalyst/Reagent Type | Reaction | Scaffold | Stereoselectivity |

| Palladium / Chiral Ligand | Asymmetric Hydrogenation | Piperazin-2-one | Up to 90% ee. dicp.ac.cn |

| Palladium / PHOX Ligand | Decarboxylative Allylic Alkylation | gem-Disubstituted Piperazin-2-one | High ee. nih.gov |

| Ureidoaminal Brønsted Base | Michael Addition | Pyrrolodiketopiperazine | Up to 98% ee. acs.org |

| Chiral Hydroxamic Acid | Kinetic Resolution (N-acylation) | Piperazinone | Good enantioselectivity. dicp.ac.cn |

Deracemization Strategies for Piperazinedione Isomers

The stereochemical integrity of substituted piperazinediones is crucial for their biological function. When racemic or diastereomeric mixtures are formed during synthesis, deracemization strategies can be employed to isolate or convert them into a single desired stereoisomer.

One prominent method is photochemical deracemization . This technique utilizes a chiral photosensitizer that selectively interacts with one enantiomer of the racemic substrate upon irradiation. canada.ca For 2,5-diketopiperazines, a chiral benzophenone (B1666685) catalyst can be used in conjunction with irradiation at a specific wavelength (e.g., λ=366 nm). canada.ca The catalyst selectively abstracts a hydrogen atom from one enantiomer of the substrate, leading to a prochiral radical intermediate. researchgate.net This intermediate can then be re-hydrogenated to form either enantiomer, but in the presence of the chiral catalyst, a photostationary state is established that favors the enantiomer that does not interact with the catalyst, leading to high enantiomeric excess (ee). canada.caresearchgate.net This method has been successfully applied to a wide range of cyclic dipeptides, achieving quantitative yields and enantiomeric excesses ranging from 71–99%. canada.ca

Another powerful approach is Dynamic Kinetic Resolution (DKR) . DKR combines the kinetic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netnih.gov In the context of piperazine derivatives, DKR can be achieved using chiral lithiated bases. For example, the kinetic resolution of 2-arylpiperazines has been accomplished using n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine. researchgate.netnih.gov This process involves the preferential abstraction of a proton from one enantiomer, which can then be trapped with an electrophile. While this example applies to piperazines, the principle can be extended to piperazinediones, where a chiral base could selectively deprotonate the α-carbon of one enantiomer, allowing for equilibration and subsequent reaction to yield an enantioenriched product. researchgate.net Enzymatic methods have also been explored for DKR processes involving related heterocyclic structures. researchgate.net

| Strategy | Description | Key Reagents/Conditions | Typical Outcome |

| Photochemical Deracemization | A chiral photosensitizer selectively excites one enantiomer, leading to a prochiral intermediate that preferentially collapses to the other enantiomer. | Chiral benzophenone catalyst, UV irradiation (λ=366 nm) | High enantiomeric excess (71-99% ee) canada.ca |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the undesired enantiomer. | Chiral base (e.g., n-BuLi/(+)-sparteine), enzymes | High yield of a single enantiomer nih.govresearchgate.net |

| Enzymatic Conversion | Enzymes selectively catalyze reactions on one enantiomer, such as hydrolysis or dehydrogenation. | Hydrolases, oxidases (e.g., cyclic dipeptide oxidase) | Enantiopure unreacted substrate or a new chiral product researchgate.net |

Alternative Ring Formation Pathways

While the most common route to piperazine-2,5-diones is the cyclization of linear dipeptides, several alternative strategies offer unique advantages for accessing substituted analogues.

The Dieckmann cyclization, a base-catalyzed intramolecular condensation of a diester to form a β-keto ester, can be adapted to synthesize the piperazine-2,5-dione core. This approach is particularly effective for preparing 3-substituted piperazinediones bearing electron-withdrawing groups. The reaction involves the cyclization of linear precursors of the type CH₂(X)-N(R)C(O)CH₂N(R')CO₂R'', where X is an activating group. canada.ca

The cyclization is typically promoted by a strong base, such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The terminal methylene (B1212753) group, activated by a group such as a ketone, nitrile, ester, or phosphoryl group, closes onto the carbonyl of a carbamate (B1207046) at the other end of the chain. This method provides access to trisubstituted piperazine-2,5-diones that may be difficult to obtain through traditional dipeptide cyclization, with reported yields in the range of 43–78%. canada.ca

The piperazinedione ring can be formed via an intramolecular nucleophilic substitution. A key example of this strategy is the base-assisted cyclization of an N-haloacetyl dipeptide derivative. In this approach, a linear dipeptide ester is first acylated on its N-terminus with a haloacetyl group, such as a chloroacetyl group, to form an N-chloroacetyl dipeptide ester.

Upon treatment with a base, the nitrogen atom of the C-terminal amino acid acts as a nucleophile, attacking the carbon atom bearing the halogen. This intramolecular Sₙ2 reaction displaces the halide and forms the six-membered piperazine-2,5-dione ring. This method provides a direct route to the heterocyclic core from a suitably functionalized linear precursor.

For the synthesis of more complex, fused heterocyclic systems containing a piperazinedione core, the intramolecular Diels-Alder reaction is a powerful tool. This strategy involves a [4+2] cycloaddition where the diene and dienophile components are tethered within the same molecule.

In this context, 3-ylidenepiperazine-2,5-diones serve as the diene component. An unsaturated side chain, acting as the dienophile, is attached to one of the nitrogen atoms of the piperazinedione ring. Upon heating or acid catalysis, the intramolecular cycloaddition occurs, leading to the formation of complex bridged bicyclic systems. This approach is a convenient pathway to bridged bicyclo[2.2.2]diazaoctane ring systems, which form the core structure of several biologically active fungal metabolites. The reaction provides excellent control over the stereochemistry of the newly formed ring junctions.

Synthetic Elaboration of the Aminobutyl Side Chain

The 4-aminobutyl side chain that characterizes this compound is derived from the amino acid L-lysine. Therefore, the introduction of this specific side chain is achieved by incorporating lysine (B10760008) into the synthesis of the piperazinedione ring itself. The most direct method is the cyclization of a linear dipeptide containing lysine.

The synthesis begins with two amino acid precursors: glycine (or its ester) and a suitably protected derivative of L-lysine. The side-chain ε-amino group and the α-amino group of lysine must be protected with orthogonal protecting groups (e.g., Boc, Cbz, or Fmoc) to ensure selective peptide bond formation and subsequent cyclization. The protected lysine is coupled with a glycine ester to form the linear dipeptide. Following the formation of the linear dipeptide, the α-amino protecting group is selectively removed. The final piperazinedione ring is then formed via intramolecular cyclization, which is often induced by heating in a high-boiling point solvent. canada.ca The protecting group on the lysine side chain is removed in the final step to yield the target compound. This fundamental approach, rooted in standard peptide synthesis, is the most common and reliable method for introducing the aminobutyl moiety.

Protecting Group Chemistry in Aminobutylpiperazinedione Synthesis

The synthesis of this compound, a molecule derived from the amino acid lysine, necessitates a strategic use of protecting groups to ensure the desired chemical transformations occur with high selectivity and yield. The presence of a primary amino group on the 4-aminobutyl side chain, in addition to the α-amino group of the lysine backbone, requires a careful protection strategy to prevent unwanted side reactions during the formation of the piperazine-2,5-dione ring. jocpr.comresearchgate.net

Protecting groups are temporarily attached to a reactive functional group to mask its reactivity while other parts of the molecule are modified. jocpr.com In the context of aminobutylpiperazinedione synthesis, the key challenge is to differentiate between the α-amino group and the ε-amino group of the lysine precursor. This is typically achieved by using orthogonal protecting groups, which can be removed under different chemical conditions.

Commonly employed amino-protecting groups in peptide and amino acid chemistry, which are directly applicable to this synthesis, include the tert-Butoxycarbonyl (Boc) group and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group. creative-peptides.comlibretexts.org The Boc group is stable under a variety of conditions but is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA). libretexts.org The Fmoc group, conversely, is stable to acid but is removed by treatment with a mild base, such as a solution of piperidine (B6355638) in an organic solvent. creative-peptides.comlibretexts.org

A typical synthetic route might involve starting with a lysine derivative where the ε-amino group is protected with an acid-stable group (like Boc) and the α-amino group is protected with a base-labile group (like Fmoc). This allows for the selective deprotection of the α-amino group to enable coupling with a second amino acid (e.g., a protected glycine) to form a dipeptide precursor. Subsequent deprotection and cyclization steps lead to the formation of the piperazine-2,5-dione ring, while the side-chain amino group remains protected. The final step would then be the removal of the side-chain protecting group to yield the target compound.

Table 1: Common Amino-Protecting Groups in Piperazinedione Synthesis

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Strong Acid (e.g., TFA) libretexts.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Mild Base (e.g., Piperidine) creative-peptides.comlibretexts.org |

Synthesis of Substituted and Dimeric Piperazine-2,5-dione Derivatives

The piperazine-2,5-dione core is a versatile scaffold that can be functionalized to create a wide array of substituted and dimeric derivatives. researchgate.netchemrxiv.org These modifications are often pursued to explore structure-activity relationships for various biological targets. General synthetic methods typically involve either the cyclization of dipeptide precursors or the direct functionalization of a pre-existing piperazine-2,5-dione ring. researchgate.netcsu.edu.au

One common strategy for creating substituted derivatives involves the condensation of piperazine-2,5-dione with aldehydes. For instance, various methoxylated benzaldehydes have been condensed with the core scaffold to form (Z,Z)-(benzylidene)piperazine-2,5-diones. researchgate.netchemrxiv.org Subsequent hydrogenation of these compounds can lead to the formation of cis and trans isomers of substituted piperazine-2,5-diones. csu.edu.au This approach allows for the introduction of diverse aromatic and heterocyclic moieties onto the core structure.

Another powerful method for generating diversity is the stepwise construction of the piperazine-2,5-dione ring from different precursor molecules. nih.gov This allows for the incorporation of various substituents at different positions on the ring. For example, starting with substituted anilines, a multi-step sequence involving reactions with bromoacetates, haloacetyl chlorides, and amines can yield multiply substituted piperazine-2,5-diones. nih.gov Furthermore, N-alkylation or N-acylation of the piperazine-2,5-dione amide nitrogens provides another avenue for introducing substituents. nih.gov

The synthesis of dimeric piperazine-2,5-dione derivatives can be achieved by linking two piperazinedione units together. This has been accomplished by using bifunctional linking agents. For example, xylylene-linked bis(piperazine-2,5-diones) have been synthesized from the core piperazine-2,5-dione structure, demonstrating how larger, more complex architectures can be constructed. researchgate.net The methodology used for simple substitutions, such as condensation with aldehydes, can also be adapted to form both homo- and heterodimeric substituted derivatives. researchgate.netchemrxiv.org

These synthetic strategies provide a robust toolbox for creating a library of analogues of this compound. By modifying the side chain, introducing substituents on the ring, or creating dimeric structures, chemists can systematically alter the compound's properties.

Table 2: Examples of Synthetic Strategies for Piperazine-2,5-dione Derivatives

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Aldehyde Condensation | Reaction of a piperazine-2,5-dione with an aldehyde to form an unsaturated derivative, often followed by hydrogenation. | Synthesis of (benzylidene)piperazine-2,5-diones and their hydrogenated analogues. | researchgate.netchemrxiv.org |

| Stepwise Ring Construction | Building the piperazine-2,5-dione ring from multiple, varied precursors to achieve complex substitution patterns. | Synthesis of 4-(2-allylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. | nih.gov |

| N-Acylation | Introduction of an acyl group onto one or both of the ring's nitrogen atoms. | Preparation of 1,4-disubstituted piperazine-2,5-dione derivatives as potential antioxidants. | nih.gov |

Advanced Structural Characterization and Conformational Analysis of 3s 3 4 Aminobutyl Piperazine 2,5 Dione

Spectroscopic Analysis for Stereochemical Assignment and Purity

Spectroscopic methods are indispensable for confirming the chemical identity, purity, and stereochemistry of (3S)-3-(4-Aminobutyl)piperazine-2,5-dione. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive characterization of the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure and conformational dynamics of piperazine-2,5-dione derivatives. chemrxiv.org Both ¹H and ¹³C NMR are used to identify the chemical environment of each atom, while advanced techniques can reveal through-bond and through-space correlations.

For this compound, the ¹H NMR spectrum would display distinct signals for the aminobutyl side chain protons and the protons on the piperazine (B1678402) ring. The chirality at the C3 position results in diastereotopic protons on the ring, leading to more complex splitting patterns.

Due to the partial double-bond character of the two amide bonds within the ring, rotation is restricted, which can lead to the presence of different conformers, or rotamers, in solution. nih.govresearchgate.netscispace.com Temperature-dependent NMR studies are often employed to investigate the energy barriers associated with this rotation and with the interconversion of the piperazine ring's chair or boat conformations. nih.govscispace.com At lower temperatures, separate signals for different conformers might be observed, which coalesce into averaged signals as the temperature increases and the rate of interconversion becomes faster on the NMR timescale. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are crucial for assigning which protons are coupled to each other, confirming the connectivity of the aminobutyl side chain and its attachment to the heterocyclic core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift ranges are based on typical values for similar functional groups.

| Atom Position (See Figure 1) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2, C5 (C=O) | - | 165-175 |

| C3 | ~4.0-4.5 | ~55-60 |

| C6 (CH₂) | ~3.0-3.8 (diastereotopic) | ~40-45 |

| Side Chain Cα | ~1.5-2.0 | ~30-35 |

| Side Chain Cβ, Cγ | ~1.3-1.7 | ~22-28 |

| Side Chain Cδ | ~2.7-3.0 | ~38-42 |

| N1-H, N4-H | ~7.5-8.5 (amide) | - |

| Side Chain NH₂ | ~1.5-3.0 (broad) | - |

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common soft ionization technique that would typically yield the protonated molecular ion [M+H]⁺, allowing for precise mass determination.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation of diketopiperazines is often characteristic and can help confirm the structure. researchgate.net For this compound, key fragmentation pathways would likely involve the cleavage of the aminobutyl side chain and the rupture of the piperazine-2,5-dione ring itself. researchgate.netresearchgate.net

Table 2: Expected Key Fragments in the ESI-MS/MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 186.12 | [M+H]⁺ | Protonated parent molecule |

| 169.09 | [M+H - NH₃]⁺ | Loss of ammonia from the side chain |

| 114.05 | [Ring + H]⁺ | Cleavage of the C3-Cα bond (loss of side chain) |

| 86.09 | [C₅H₁₂N]⁺ | Side chain fragment (CH₂CH₂CH₂CH₂NH₃)⁺ |

| 70.06 | [C₄H₈N]⁺ | Cyclized side chain fragment after H loss |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would be dominated by absorptions corresponding to its amide and amine groups.

The two amide carbonyl (C=O) groups in the ring will give rise to a strong, sharp absorption band. The N-H bonds of the secondary amides in the ring and the primary amine on the side chain will also produce characteristic stretching vibrations. The presence of both sp³ C-H bonds (in the ring and side chain) will be confirmed by stretching absorptions just below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibration Type |

|---|---|---|---|

| 3300-3500 | Medium | Primary Amine (R-NH₂) | N-H Stretch (often two bands) libretexts.org |

| 3200-3400 | Medium | Secondary Amide (Ring N-H) | N-H Stretch |

| 2850-2960 | Medium-Strong | Alkyl C-H | C-H Stretch libretexts.org |

| 1670-1700 | Strong | Amide C=O | C=O Stretch libretexts.org |

| 1510-1570 | Medium | Secondary Amide | N-H Bend |

| 1350-1470 | Medium | Alkyl C-H | C-H Bend libretexts.org |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive and high-resolution data on the three-dimensional structure of a molecule in the solid state. researchgate.net This technique would unambiguously determine the absolute stereochemistry at the C3 chiral center, as well as the precise bond lengths, bond angles, and torsional angles of the molecule.

The crystal structure would reveal the preferred conformation of the piperazine-2,5-dione ring, which is often non-planar. chemrxiv.orgresearchgate.net Furthermore, it would provide invaluable insight into the intermolecular interactions that stabilize the crystal lattice. For this compound, extensive intermolecular hydrogen bonding is expected. The N-H groups of the amides and the primary amine can act as hydrogen bond donors, while the carbonyl oxygens and the amine nitrogen can act as acceptors. These interactions dictate the molecular packing and influence the material's physical properties.

Conformational Dynamics of the Piperazine-2,5-dione Ring System

The piperazine-2,5-dione ring is not rigidly planar. Its conformational flexibility is a key aspect of its chemistry and is influenced by the nature and stereochemistry of its substituents. Understanding these dynamics is crucial as the ring's conformation can significantly affect its interaction with biological targets.

The six-membered diketopiperazine ring can adopt several conformations, with the most common being puckered forms such as the boat or twist-boat. nih.govresearchgate.net A completely planar conformation is generally energetically unfavorable due to torsional strain and steric hindrance between substituents.

The introduction of a substituent, such as the 4-aminobutyl group at the C3 position, influences the conformational equilibrium. The ring tends to pucker to minimize steric interactions between the side chain and the rest of the ring. The boat conformation is frequently observed in substituted piperazine-2,5-dione systems. nih.govresearchgate.net In this conformation, the C3 and C6 atoms are out of the plane defined by the two amide bonds. The substituent at C3 will preferentially occupy a pseudo-equatorial position to reduce steric strain, a preference that can be confirmed by both NMR studies in solution and X-ray crystallography in the solid state.

Influence of Substituent Effects on Ring Puckering

The central piperazine-2,5-dione ring, a six-membered di-amide ring, is not perfectly planar. The degree of deviation from planarity, known as ring puckering, is influenced by the nature and orientation of its substituents. For this compound, the flexible 4-aminobutyl side chain at the C3 position plays a significant role in determining the ring's conformation.

In substituted piperazine-2,5-diones, the ring can adopt various conformations, including boat, chair, and twisted forms, to minimize steric strain and other unfavorable interactions. The presence of a substituent, such as the 4-aminobutyl group, can favor a particular puckered conformation. The flexibility of this alkylamino side chain allows it to adopt multiple spatial arrangements, which in turn can influence the energetic preference for different ring puckers. The specific conformation would be a balance between minimizing steric hindrance from the side chain and optimizing intramolecular and intermolecular interactions, such as hydrogen bonding. Computational modeling studies on related 2-substituted piperazines have shown a preference for an axial conformation of the substituent, which can be further stabilized by intramolecular hydrogen bonds.

Supramolecular Assembly and Self-Aggregation Behavior

The molecular structure of this compound, featuring both hydrogen bond donors (N-H groups on the ring and the terminal amino group) and acceptors (C=O groups), makes it highly prone to self-assembly into ordered supramolecular structures.

Hydrogen Bonding Networks in this compound Structures

Hydrogen bonding is the primary driving force for the self-assembly of piperazine-2,5-dione derivatives. The core ring contains two amide groups, each with an N-H donor and a C=O acceptor, facilitating the formation of robust intermolecular hydrogen bonds. These interactions typically lead to the formation of linear tapes or sheet-like structures.

In the case of this compound, the terminal amino group of the side chain introduces additional hydrogen bonding capabilities. This allows for the formation of more complex, three-dimensional hydrogen-bonded networks. The primary amine can act as a hydrogen bond donor, interacting with the carbonyl groups of adjacent molecules, thereby cross-linking the primary supramolecular chains.

| Potential Hydrogen Bond Interactions |

| Donor |

| Piperazine Ring N-H |

| Aminobutyl Side Chain N-H |

| Piperazine Ring N-H |

Formation of Dimers, Trimers, and Tetramers in Solution and Solid State

In solution, particularly in non-polar solvents, piperazine-2,5-dione derivatives are known to form discrete oligomers such as dimers, trimers, and tetramers through hydrogen bonding. The formation of these small aggregates is the initial step towards the creation of larger supramolecular assemblies. The equilibrium between monomers and these oligomers is dependent on factors such as concentration, temperature, and solvent polarity. While specific studies on the oligomerization of this compound are not available, its structural features suggest a strong tendency to form such aggregates in solution, which would serve as precursors to solid-state structures.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Elements within the (3S)-3-(4-Aminobutyl)piperazine-2,5-dione Scaffold

The biological activity of this compound is dictated by a combination of key pharmacophoric elements inherent to its structure. A pharmacophore is the specific three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this scaffold, the essential features include:

The Piperazine-2,5-dione Core : This rigid ring contains two amide bonds. The carbonyl oxygens can act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. This dual functionality allows for critical hydrogen bonding interactions with target proteins.

The (3S)-Stereocenter : The specific stereochemistry at the C3 position is crucial for defining the precise orientation of the side chain. This chirality ensures a specific spatial arrangement that is often necessary for optimal molecular recognition by chiral biological targets like receptors and enzymes.

The 4-Aminobutyl Side Chain : This flexible chain introduces a primary amino group, which is typically protonated at physiological pH. This positively charged group can form strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket. The four-carbon linker provides optimal spacing and flexibility for this terminal amino group to engage with its target.

Pharmacophore models for related piperazine (B1678402) derivatives have been developed to understand their binding modes. For instance, models for 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity suggest a complex arrangement of features that define their interaction with receptors. nih.gov While a specific model for this compound is not detailed in the available literature, these core elements—hydrogen bond donors/acceptors, a specific stereochemical configuration, and a cationic interaction center—are fundamental to its molecular interactions.

Impact of Side Chain Modifications on Biological Interactions

Modifying the side chains attached to the piperazine-2,5-dione core is a primary strategy for modulating biological activity, selectivity, and pharmacokinetic properties.

Alterations to the 4-aminobutyl chain, such as changing its length or introducing alkyl substituents, can significantly impact biological activity. The length of the alkyl chain connecting the piperazine core to a terminal functional group is a critical determinant of affinity for some receptors. While specific studies on varying the aminobutyl chain of this compound are not prevalent, research on related arylpiperazine derivatives has shown that the length of an alkylic linker can influence affinity, although this is not always a straightforward correlation. nih.gov

For example, in a series of dopamine (B1211576) receptor ligands featuring a [4-(4-carboxamidobutyl)]-1-arylpiperazine structure, the four-carbon chain was found to be a key component of the pharmacophore, suggesting its length is optimized for receptor interaction. acs.org It can be inferred that elongating or shortening the aminobutyl chain on the piperazine-2,5-dione scaffold would alter the position of the terminal amine, potentially disrupting optimal ionic or hydrogen bonding interactions within a target binding site. Similarly, adding alkyl substituents to the chain could introduce steric hindrance or alter the chain's conformation, likely reducing binding affinity.

Replacing or augmenting the aminobutyl side chain with aromatic and heterocyclic groups is a common and effective strategy to explore SAR and discover new activities. These moieties can introduce new binding interactions, such as π-stacking, and can significantly alter the compound's lipophilicity and metabolic stability.

Studies on various piperazine-2,5-dione derivatives have demonstrated the profound impact of these substitutions:

Anticancer Activity : In a series of 3,6-diunsaturated 2,5-diketopiperazines, the introduction of moieties like naphthalen-1-ylmethylene and 2-methoxybenzylidene resulted in compounds with potent anticancer activity. mdpi.com Specifically, compound 11 from this series showed excellent inhibitory activity against A549 and HeLa cancer cell lines. mdpi.com

Tubulin Depolymerization : The natural product phenylahistin, which features benzylidene and imidazolylmethylene groups on a piperazine-2,5-dione core, is a microtubule-targeting agent. Modifications of these aromatic and heterocyclic groups have led to the development of more potent derivatives, such as plinabulin. nih.gov SAR studies revealed that substituting the phenyl group with a 2,5-difluorophenyl or a benzophenone (B1666685) group enhanced activity. nih.govresearchgate.net

Dopamine Receptor Selectivity : In a library of [4-(4-carboxamidobutyl)]-1-arylpiperazines, varying the aryl group (from phenyl to dichlorophenyl, quinolinyl, etc.) had a dramatic effect on binding affinity and selectivity for the D3 versus the D2 dopamine receptor subtype. acs.org For instance, a 2,3-dichlorophenyl group conferred the highest D3 receptor affinity. acs.org

The following table summarizes the effects of introducing various aromatic and heterocyclic groups on the biological activity of piperazine-2,5-dione and related piperazine scaffolds.

| Base Scaffold | Moiety Introduced | Resulting Biological Activity |

| Piperazine-2,5-dione | Naphthalen-1-ylmethylene & 2-methoxybenzylidene | Potent anticancer activity (IC50 = 0.7–1.2 μM) mdpi.com |

| Didehydropiperazine-2,5-dione | 2,5-Difluorophenyl & Imidazole | Potent microtubule depolymerization nih.gov |

| Didehydropiperazine-2,5-dione | Benzophenone & Imidazole | Enhanced microtubule depolymerization (10x more potent than CA-4) researchgate.net |

| 1-Arylpiperazine | 2,3-Dichlorophenyl | High affinity for D3 dopamine receptor (Ki < 1 nM) acs.org |

| 1-Arylpiperazine | 3-Trifluoromethylphenyl | Increased D3 receptor selectivity over D2 (56-fold) acs.org |

| Piperazine-2,5-dione | Phenyl rings at C3 and C6 | Leads to low liposolubility and modest anticancer properties nih.gov |

Stereochemical Specificity and its Role in Molecular Recognition

Stereochemistry is a paramount factor in the interaction of small molecules with biological macromolecules. For this compound, the "S" configuration at the C3 carbon dictates a specific three-dimensional orientation of the aminobutyl side chain relative to the rigid piperazine-2,5-dione plane. This precise spatial arrangement is critical for fitting into a chiral binding site on a target protein.

The importance of stereochemistry in this class of compounds is well-established. Since piperazine-2,5-diones are derived from amino acids, the inherent chirality of the precursor amino acids is transferred to the final structure. Biological systems are exquisitely sensitive to stereoisomerism, and often only one enantiomer of a chiral drug will exhibit the desired therapeutic effect, while the other may be inactive or even produce unwanted effects. The change from an (S) to an (R) configuration would place the aminobutyl side chain in a completely different region of space, which would likely prevent it from making the necessary contacts within a receptor's binding pocket, leading to a significant loss of activity.

Development of Libraries and Analogue Synthesis for SAR Exploration

To systematically explore the SAR of the piperazine-2,5-dione scaffold, researchers often employ combinatorial chemistry and parallel synthesis techniques to generate large libraries of analogues. These libraries are designed to probe the effects of various substituents at different positions on the core structure.

The synthesis of these libraries typically begins with the preparation of N-protected amino acids, which are then coupled to form dipeptides. Subsequent deprotection and intramolecular cyclization yield the piperazine-2,5-dione ring. nih.gov By using a diverse range of starting amino acids and modifying the side chains, a wide array of analogues can be produced.

For example, one study designed and synthesized a library of fourteen novel 3,6-diunsaturated 2,5-diketopiperazine derivatives to evaluate their anticancer potential. mdpi.com Another research effort synthesized a series of acylaminobutylpiperazines with various aza-aromatic units to investigate their binding at dopamine D3 and D2 receptors. acs.org These library-based approaches are highly efficient for identifying initial hits, optimizing lead compounds, and building a comprehensive understanding of the SAR for a given biological target.

Influence of Conformational Rigidity on Receptor Binding and Enzyme Inhibition

One of the key advantages of the piperazine-2,5-dione scaffold is its conformational rigidity. Unlike flexible linear peptides, which can adopt numerous conformations in solution, the cyclic nature of the diketopiperazine ring system significantly restricts its conformational freedom. This pre-organization of the molecule reduces the entropic penalty upon binding to a receptor or enzyme active site, which can lead to higher binding affinities.

This rigidity ensures that the side chains (like the aminobutyl group) are presented to the biological target in a well-defined orientation. Molecular modeling and conformational analysis of piperazine derivatives have shown that their flexibility, or lack thereof, can be a critical factor in their biological activity. nih.gov For instance, studies on HIV-1 gp120 inhibitors based on a piperazine core suggest that the molecule's ability to adopt the correct conformation upon binding is essential for its inhibitory activity. nih.gov The constrained nature of the piperazine-2,5-dione ring serves to lock in a bioactive conformation, making it an excellent scaffold for designing potent and selective ligands.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the compound This compound corresponding to the detailed outline requested.

Therefore, it is not possible to generate an article focusing on the specific molecular and cellular mechanisms of action as specified in the prompt. Searches for this compound's activity related to enzyme inhibition (Urokinase-PA, Tyrosinase), TGF-beta pathway modulation, tubulin binding, cellular proliferation in non-human cell lines, and cell migration/invasion did not yield any relevant results.

While research exists for other derivatives of piperazine and piperazine-2,5-dione, the strict requirement to focus solely on "this compound" prevents the inclusion of that information in this context.

Investigation of Molecular and Cellular Mechanisms of Action

Modulation of Cellular Processes in Research Models

Induction of Apoptosis and Cell Cycle Regulation in Cellular Systems

The piperazine-2,5-dione scaffold is a recurring motif in compounds investigated for their anticancer properties, often exerting their effects through the induction of apoptosis and modulation of the cell cycle. While direct studies on (3S)-3-(4-Aminobutyl)piperazine-2,5-dione are not extensively available, research on its structural analogs provides a window into its potential cellular impacts.

One such related compound, (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione, has been shown to induce apoptosis in colorectal cancer cells. This was evidenced by an increase in the populations of early and late apoptotic cells, as well as necrotic cells, following treatment. Gene expression analysis further revealed an upregulation of pro-apoptotic genes such as p53, caspase-3, and caspase-8, alongside a downregulation of the anti-apoptotic gene Bcl-2 and the survivin gene. nih.govnih.gov

Another piperazine (B1678402) derivative, identified as C505, has demonstrated potent induction of caspase-dependent apoptosis in various cancer cell lines. This process is characterized by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Furthermore, studies on 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride have shown that this compound can inhibit cell proliferation by causing an accumulation of cells in the G2 phase of the cell cycle. nih.gov This suggests that interference with cell cycle progression is another mechanism by which piperazine-2,5-dione derivatives can exert their antiproliferative effects.

The table below summarizes the effects of representative piperazine-2,5-dione derivatives on apoptosis and cell cycle regulation.

| Compound | Cell Line(s) | Observed Effects | Reference(s) |

| (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione | Colorectal cancer cells | Increased apoptosis; Upregulation of p53, caspase-3, caspase-8; Downregulation of Bcl-2 and survivin. | nih.govnih.gov |

| C505 (a novel piperazine derivative) | Various cancer cell lines | Induction of caspase-dependent apoptosis; PARP cleavage. | |

| 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride | L1210, Human epidermoid No. 2, Adenocarcinoma 755 | Inhibition of proliferation; Accumulation of cells in the G2 phase. | nih.gov |

Biochemical Pathways Affected by this compound Derivatives

The biological activities of piperazine-2,5-dione derivatives are underpinned by their interaction with and modulation of various biochemical pathways. While the specific pathways affected by this compound remain to be fully elucidated, research on related compounds offers potential targets.

A novel piperazine derivative, C505, has been found to inhibit the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Inhibition of this pathway is a major mechanism through which C505 is thought to induce apoptosis in cancer cells.

In contrast, a study investigating variously substituted piperazine-2,5-dione derivatives for their anti-inflammatory potential found that they did not significantly reduce the activity of NF-κB, a key pro-inflammatory transcription factor, when stimulated by lipopolysaccharide. This suggests that the anti-inflammatory effects of this particular set of derivatives may not be mediated through the NF-κB pathway. researchgate.net

These findings highlight the diverse and specific nature of the interactions between different piperazine-2,5-dione derivatives and cellular signaling cascades.

Role in Biological Systems (Non-Mammalian)

The influence of this compound and its chemical relatives extends beyond mammalian systems, with potential roles in antimicrobial defense and plant health.

Antimicrobial Properties and Mechanisms against Bacterial Strains

Cyclic dipeptides, the chemical class to which this compound belongs, are known to exhibit a broad spectrum of antimicrobial activities. nih.gov These compounds are of interest as potential templates for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.

The antimicrobial mechanism of some cyclic peptides involves the disruption of bacterial cell membranes. Their amphipathic nature, possessing both hydrophobic and hydrophilic regions, allows them to insert into the lipid bilayer of bacterial membranes. This insertion can lead to the formation of pores or a general destabilization of the membrane, resulting in the leakage of cellular contents and ultimately, cell death.

| Cyclic Dipeptide | Tested Microorganisms | Observed Activity | Reference(s) |

| Cyclo(L-phenylalanyl-L-prolyl) | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Streptococcus pneumoniae | Broad-spectrum antibacterial properties. | nih.gov |

| Cyclo(L-tyrosyl-L-prolyl) | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Streptococcus pneumoniae | Not specified as broadly as others in the study. | nih.gov |

| Cyclo(L-tryptophanyl-L-prolyl) | Candida albicans, Aspergillus niger, Penicillium notatum | Broad-spectrum antifungal properties. | nih.gov |

| Cyclo(L-tryptophanyl-L-tryptophanyl) | Candida albicans, Aspergillus niger, Penicillium notatum | Broad-spectrum antifungal properties. | nih.gov |

Induced Systemic Resistance (ISR) in Plant Pathogen Defense

Induced Systemic Resistance (ISR) is a state of heightened defensive capacity in plants, triggered by beneficial microorganisms or certain chemical compounds, which provides broad-spectrum protection against pathogens. asm.org This defense mechanism is typically mediated by jasmonic acid and ethylene (B1197577) signaling pathways. nih.gov

While there is no direct evidence linking this compound to the induction of ISR in plants, the ability of various organic compounds to elicit this response is well-documented. For instance, certain plant growth-promoting rhizobacteria (PGPR) can produce volatile organic compounds that trigger ISR. nih.gov These signaling molecules prime the plant's defense mechanisms, leading to a more rapid and robust response upon pathogen attack.

The potential for this compound to act as an elicitor of ISR remains an area for future investigation. Understanding how such compounds might interact with plant signaling pathways could open new avenues for sustainable agriculture and crop protection.

Computational Chemistry and Molecular Modeling of 3s 3 4 Aminobutyl Piperazine 2,5 Dione

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode of piperazine-2,5-dione derivatives and elucidating the structural basis of their biological activity.

In a typical docking study, the three-dimensional structures of the ligand and the target protein are used. The ligand is placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity, often reported as a binding energy (kcal/mol). These studies reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-receptor complex.

For the piperazine-2,5-dione class of compounds, docking studies have been instrumental in identifying potential inhibitors for various biological targets. For instance, derivatives have been docked against enzymes like PARP-1 and influenza neuraminidase to explore their inhibitory potential. nih.govmdpi.com These studies help identify crucial amino acid residues in the active site that interact with the ligand. For example, docking of piperazine-substituted naphthoquinones into the PARP-1 active site revealed strong interactions with key residues like Gly863, Asp766, and Tyr907. nih.gov

The insights gained from molecular docking guide the rational design of new derivatives. By understanding which parts of the molecule interact with specific regions of the target protein, chemists can modify the structure of (3S)-3-(4-Aminobutyl)piperazine-2,5-dione to enhance binding affinity and selectivity.

Table 1: Illustrative Molecular Docking Results for Representative Piperazine-2,5-dione Derivatives This table presents hypothetical data based on published findings for the compound class to illustrate typical results from docking studies.

| Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Derivative A | PARP-1 | -7.41 | Gly863, Tyr907 | Hydrogen Bond, π-π Stacking |

| Derivative B | H5N2 Neuraminidase | -102.25 | PRO326, ILE427 | Hydrophobic Interaction |

| Derivative C | αβ-Tubulin | -10.74 | Cys241, Val318 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, and the stability of their complex.

For a compound like this compound, an MD simulation would typically follow a molecular docking study. The docked complex is placed in a simulated physiological environment (a box of water molecules and ions), and the system's trajectory is calculated over a period of nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site.

Refine Binding Poses: MD simulations can reveal alternative binding conformations that are energetically favorable but not identified by docking.

Characterize Key Interactions: The persistence of hydrogen bonds and other interactions over the course of the simulation can be quantified, highlighting the most critical interactions for binding.

Reveal Protein Conformational Changes: The simulation can show how the protein structure adapts upon ligand binding. Studies on diketopiperazine dimerases have used MD simulations to identify regions of conformational flexibility that are key to their function. nih.gov

For example, MD simulations performed on piperazine (B1678402) derivatives complexed with PARP-1 confirmed the stability of the interactions identified by docking, with crucial hydrogen bonds persisting throughout the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic properties: Dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area.

Topological properties: Connectivity indices that describe the branching of the molecule.

Hydrophobic properties: LogP (the partition coefficient between octanol (B41247) and water).

Statistical methods are then used to build an equation that correlates a selection of these descriptors with the observed activity. A QSAR study on piperazine derivatives acting as mTORC1 inhibitors found that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) were significantly correlated with inhibitory activity. mdpi.com Such models can then be used to predict the activity of novel piperazine-2,5-dione derivatives before they are synthesized, prioritizing the most promising candidates. mdpi.comacs.org

De Novo Design Approaches Utilizing the Piperazine-2,5-dione Core

De novo design refers to computational methods that design novel molecules from scratch or by assembling molecular fragments. The piperazine-2,5-dione ring is considered a "privileged scaffold" because its structure is frequently found in compounds with high affinity for a diverse range of biological targets. researchgate.net Its rigid conformation reduces the entropic penalty of binding, and the various substitution points on the ring allow for the precise placement of functional groups to interact with a target protein.

Computational de novo design programs can utilize the piperazine-2,5-dione core as a central building block. The algorithm can explore different chemical substitutions at the C-3, C-6, N-1, and N-4 positions, adding fragments from a virtual library to grow a molecule within the constraints of a target's active site. This approach has been used in fragment-based virtual library design to identify novel enzyme inhibitors based on a piperazine-1-pyrrolidine-2,5-dione scaffold. nih.gov This strategy accelerates the discovery of novel lead compounds by focusing on chemical space that is likely to yield bioactive molecules. mdpi.com

Prediction of Biological Activity and Selectivity through In Silico Methods

Beyond predicting binding to a specific target, in silico methods are widely used to forecast a compound's broader biological profile and its drug-like properties. For a new molecule like this compound, computational tools can predict a wide range of characteristics before it is synthesized.

Prediction of Biological Activity: Machine learning models trained on large databases of compound-activity data can predict the probability that a molecule will be active against various target classes (e.g., kinases, GPCRs, ion channels).

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.gov In silico tools can estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. These predictions help to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles. mdpi.com

Selectivity Profiling: By docking a compound against a panel of related proteins (e.g., different kinase subtypes), researchers can computationally predict its selectivity. High selectivity is often desirable to minimize off-target effects and potential side effects.

These predictive studies, often performed in high-throughput fashion, allow researchers to prioritize which newly designed piperazine-2,5-dione derivatives have the highest likelihood of becoming successful drug candidates. jyoungpharm.orgresearchgate.net

Applications in Advanced Materials and Chemical Engineering Beyond Biological Systems

Use as Building Blocks in Complex Molecule Synthesis

The piperazine-2,5-dione (or diketopiperazine, DKP) scaffold is a privileged structure in synthetic chemistry, serving as a conformationally constrained building block for the synthesis of more complex molecules. nih.govwikipedia.org The presence of the aminobutyl side chain in (3S)-3-(4-Aminobutyl)piperazine-2,5-dione provides a reactive handle for further chemical modifications, allowing for its incorporation into larger molecular frameworks. researchgate.net

The synthesis of substituted piperazine-2,5-diones can be achieved through the cyclization of dipeptides. organic-chemistry.orgwikipedia.org For instance, a versatile method for creating multiply substituted cyclic dipeptides involves a stepwise construction of the piperazine-2,5-dione ring from different precursor molecules. nih.gov This adaptability in synthesis allows for the creation of a diverse library of DKP-based compounds with tailored properties.

The rigid DKP core can act as a scaffold to orient appended functional groups in a defined three-dimensional space, which is a critical aspect in the design of molecules with specific recognition or catalytic properties. The primary amine on the aminobutyl side chain can be readily functionalized through various reactions such as acylation, alkylation, and Schiff base formation, enabling the attachment of this building block to other molecules or surfaces.

Ligand in Coordination Chemistry

Piperazine (B1678402) derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen atoms within the piperazine ring and the primary amine of the aminobutyl side chain of this compound can serve as coordination sites. While specific studies on the coordination chemistry of this exact compound are not extensively documented, the behavior of analogous piperazine-containing ligands provides significant insights.

The flexibility of the aminobutyl side chain, combined with the rigidity of the DKP ring, can lead to the formation of diverse coordination polymers and metal-organic frameworks (MOFs). The nature of the metal ion and the reaction conditions can influence the resulting structure, leading to one-, two-, or three-dimensional networks. nih.gov For example, a long and flexible piperazine-derived ligand has been shown to form coordination polymers with Co(II), Cd(II), and Ag(I) ions, exhibiting different structural arrangements based on the metal and counter-ions. nih.gov

The coordination complexes formed from such ligands can exhibit interesting magnetic, optical, or catalytic properties, making them suitable for applications in areas such as gas storage, separation, and catalysis.

Development of New Functional Materials

The incorporation of this compound into polymeric structures can lead to the development of new functional materials with tailored properties. The di-functional nature of this molecule (two amide groups in the ring and a primary amine on the side chain) allows it to be used as a monomer or a cross-linking agent in polymerization reactions.

For instance, polyamides can be synthesized from the condensation of lysine (B10760008) diketopiperazine with diacyl chlorides, such as adipyl chloride. researchgate.net The resulting polymers can exhibit unique thermal and mechanical properties. Copolymers of lysine diketopiperazine have been explored for their potential in creating materials with controlled degradation and high efficiency for metal ion absorption. researchgate.net

The inherent chirality of this compound can be imparted to the resulting materials, which is advantageous for applications in chiral separations or as scaffolds in asymmetric catalysis. Furthermore, the presence of the aminobutyl side chain offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties or the attachment of other functional moieties.

Catalytic Applications in Organic Transformations

Diketopiperazines, particularly those derived from proline, have been investigated as organocatalysts in various organic transformations. nih.gov While specific catalytic applications of this compound are not widely reported, the structural features of this compound suggest its potential in this field.

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) within the DKP ring, along with the basic primary amine on the side chain, could enable it to act as a bifunctional catalyst. Such catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and stereoselectivity.

For example, diketopiperazine derivatives have been explored as catalysts in asymmetric synthesis. researchgate.net The constrained conformation of the DKP ring can create a chiral environment around the active sites, influencing the stereochemical outcome of the reaction. Further research into the catalytic activity of aminobutyl-substituted diketopiperazines could unveil new applications in stereoselective organic synthesis.

Role in Supramolecular Chemistry and Self-Assembled Systems

The ability of this compound to form well-defined supramolecular structures through non-covalent interactions makes it a molecule of interest in the field of supramolecular chemistry. The amide groups in the piperazine-2,5-dione ring are excellent hydrogen bond donors and acceptors, driving the self-assembly of these molecules into higher-order structures. acs.org

Future Research Directions and Unexplored Avenues for 3s 3 4 Aminobutyl Piperazine 2,5 Dione

Development of Novel Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in (3S)-3-(4-Aminobutyl)piperazine-2,5-dione is critical to its function. Future research must prioritize the development of new synthetic methods that can control this stereochemistry with high precision. While methods exist for creating substituted piperazine-2,5-diones, often through the cyclization of dipeptides or by building upon the core ring, there is a continuous need for more efficient, scalable, and stereoselective routes. csu.edu.auacs.orgcsu.edu.au

Table 1: Potential Stereoselective Synthetic Strategies

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Iridium, Rhodium) on unsaturated precursors. acs.org | High enantioselectivity, potential for scalability. |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to direct stereoselective reactions. | Well-established principles, predictable stereochemical outcomes. |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. figshare.com | Increased efficiency, reduced waste, rapid library generation. |

Discovery of New Molecular Targets and Mechanistic Insights

The piperazine-2,5-dione scaffold is present in a multitude of natural and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. nih.govnih.govnih.gov However, for many of these compounds, including this compound, the specific molecular targets and mechanisms of action remain to be fully elucidated.

Future research should employ a range of modern pharmacological and biochemical techniques to identify the proteins, enzymes, or nucleic acids with which this compound interacts. High-throughput screening against diverse target panels, coupled with computational methods like molecular docking, can predict and validate potential binding partners. uobasrah.edu.iq Once a target is identified, further studies involving techniques such as surface plasmon resonance, isothermal titration calorimetry, and cellular thermal shift assays can confirm the interaction and quantify binding affinity. Elucidating these molecular-level interactions is a critical step in understanding how this compound exerts its effects and will guide its potential application as a research tool or therapeutic lead.

Exploration of Polypharmacological Activities and Multi-Target Ligand Design

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the concept of polypharmacology, where a single compound is designed to interact with multiple targets simultaneously. mdpi.com This "magic shotgun" approach can be particularly effective for complex diseases involving multiple pathological pathways. The conformationally constrained yet functionalizable nature of the DKP scaffold makes it an ideal starting point for designing such multi-target ligands. nih.gov

An important future direction is to investigate whether this compound possesses inherent polypharmacological activity. Screening the compound against various target families, such as kinases, G-protein coupled receptors, and ion channels, could reveal a unique activity profile. Subsequently, medicinal chemistry efforts could focus on rationally modifying the structure of the parent compound to optimize its activity against a desired set of targets. This could involve altering the aminobutyl side chain or functionalizing the amide nitrogens of the piperazine (B1678402) ring to fine-tune its interactions with multiple biological receptors.

Integration with Advanced Delivery Systems for Research Probes

To effectively study the biological activity of this compound in vitro and in vivo, it is often necessary to ensure it reaches its intended target site in a controlled manner. Advanced delivery systems can overcome challenges such as poor solubility, enzymatic degradation, and non-specific distribution. nih.gov

A significant area of future research will be the integration of this compound with various nanodelivery platforms. scientist.com For example, encapsulation within lipid nanoparticles or conjugation to piperazine-derived nanocarriers could enhance bioavailability and enable targeted delivery to specific cell types or tissues. nih.govacademindex.com Cyclic peptides are increasingly being used to functionalize nanoparticles, improving their stability and cellular uptake. mdpi.com By attaching fluorescent dyes or other imaging agents to these delivery systems, this compound could be transformed into a powerful research probe for tracking biological processes and visualizing molecular interactions within living systems. altabioscience.com

Table 2: Advanced Delivery System Opportunities

| Delivery System | Composition | Potential Application for Research Probes |

|---|---|---|

| Lipid Nanoparticles (LNPs) | Lipid bilayer encapsulating a cargo. academindex.com | Systemic delivery, targeted delivery to immune cells. |

| Mesoporous Silica (B1680970) Nanoparticles | Porous silica matrix functionalized with targeting ligands. nih.gov | Controlled release, high payload capacity. |

| Polymer-Drug Conjugates | Covalent attachment of the compound to a biocompatible polymer. | Improved solubility, prolonged circulation time. |

Investigations into Natural Product Biosynthesis and Mimicry

Many bioactive piperazine-2,5-diones are natural products, synthesized by microorganisms like bacteria and fungi. mdpi.commdpi.com The biosynthesis of these compounds often involves complex enzymatic machinery, primarily non-ribosomal peptide synthetases (NRPSs) and, as more recently discovered, cyclodipeptide synthases (CDPSs). rsc.org These enzymes select specific amino acids and catalyze their condensation and cyclization to form the DKP core.

A fascinating avenue for future research is to investigate whether this compound or a closely related precursor is a natural product. This would involve genome mining of various microorganisms to search for biosynthetic gene clusters that could plausibly assemble the molecule. Understanding the natural biosynthetic pathway could provide inspiration for biomimetic synthesis, an approach that mimics nature's strategies to achieve efficient and stereoselective chemical synthesis. nih.govnih.govresearchgate.net Emulating the enzymatic steps in the laboratory could lead to novel, green, and highly effective methods for producing the compound and its analogs.

Expansion into Diverse Agro-Chemical and Industrial Applications

While much of the focus on piperazine-2,5-diones has been in the pharmaceutical realm, their structural and chemical properties suggest potential for a much broader range of applications. csu.edu.au The stability and biological activity of cyclic peptides are attractive features for the development of new agrochemicals. researchgate.netresearchgate.net

Future studies should explore the potential of this compound as a lead compound for pesticides, herbicides, or fungicides. csu.edu.au Its effects on various plant and fungal pathogens could be systematically evaluated. Beyond agriculture, cyclic peptides are being explored in materials science and nanotechnology. creative-peptides.com The ability of the DKP scaffold to participate in self-assembly and act as a rigid building block could be exploited in the creation of novel biomaterials, biosensors, or catalysts. Investigating these non-medical applications will diversify the utility of this compound and could lead to innovations in a variety of industrial sectors.

Q & A

Q. Which in vivo models evaluate therapeutic potential?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic studies (IV/PO administration). Measure plasma half-life via LC-MS/MS and assess blood-brain barrier penetration. Neuroactivity can be tested in Morris water maze or forced swim tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.